molecular formula C19H26Cl3N3 B12954685 (R)-Quinolin-4-yl((1S,2R,4S,5R)-5-vinylquinuclidin-2-yl)methanamine trihydrochloride

(R)-Quinolin-4-yl((1S,2R,4S,5R)-5-vinylquinuclidin-2-yl)methanamine trihydrochloride

Cat. No.: B12954685
M. Wt: 402.8 g/mol
InChI Key: UNDYEFVAUOWZRJ-GEBXCJMTSA-N
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Description

®-Quinolin-4-yl((1S,2R,4S,5R)-5-vinylquinuclidin-2-yl)methanamine trihydrochloride is a complex organic compound with potential applications in various scientific fields. This compound features a quinoline moiety linked to a quinuclidine structure, making it a unique molecule with interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-Quinolin-4-yl((1S,2R,4S,5R)-5-vinylquinuclidin-2-yl)methanamine trihydrochloride typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the Quinoline Moiety: This can be achieved through the Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent.

    Synthesis of the Quinuclidine Structure: This involves the cyclization of appropriate precursors under basic conditions.

    Coupling of the Two Moieties: The quinoline and quinuclidine structures are coupled using a suitable linker, often through a nucleophilic substitution reaction.

    Final Conversion to Trihydrochloride Salt: The final compound is converted to its trihydrochloride form by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This includes the use of automated reactors, continuous flow systems, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline moiety, using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed on the quinoline ring using hydrogenation catalysts such as palladium on carbon.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Palladium on carbon, hydrogen gas, and other hydrogenation catalysts.

    Substitution: Alkyl halides, acyl chlorides, and other electrophilic reagents.

Major Products

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Reduced quinoline derivatives.

    Substitution: Various substituted quinuclidine derivatives.

Scientific Research Applications

Chemistry

In chemistry, ®-Quinolin-4-yl((1S,2R,4S,5R)-5-vinylquinuclidin-2-yl)methanamine trihydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound can be used as a probe to study receptor-ligand interactions due to its ability to bind to specific molecular targets.

Medicine

In medicine, the compound has potential applications as a therapeutic agent. Its unique structure may allow it to interact with specific biological pathways, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of ®-Quinolin-4-yl((1S,2R,4S,5R)-5-vinylquinuclidin-2-yl)methanamine trihydrochloride involves its interaction with specific molecular targets. The quinoline moiety can intercalate with DNA, while the quinuclidine structure can interact with various receptors. These interactions can modulate biological pathways, leading to specific effects.

Comparison with Similar Compounds

Similar Compounds

    Quinoline Derivatives: Compounds like quinine and quinidine share the quinoline moiety.

    Quinuclidine Derivatives: Compounds like quinuclidine and its derivatives share the quinuclidine structure.

Uniqueness

What sets ®-Quinolin-4-yl((1S,2R,4S,5R)-5-vinylquinuclidin-2-yl)methanamine trihydrochloride apart is the combination of the quinoline and quinuclidine moieties in a single molecule. This unique structure allows it to interact with a broader range of molecular targets, making it a versatile compound for various applications.

Properties

Molecular Formula

C19H26Cl3N3

Molecular Weight

402.8 g/mol

IUPAC Name

(R)-[(2R,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-quinolin-4-ylmethanamine;trihydrochloride

InChI

InChI=1S/C19H23N3.3ClH/c1-2-13-12-22-10-8-14(13)11-18(22)19(20)16-7-9-21-17-6-4-3-5-15(16)17;;;/h2-7,9,13-14,18-19H,1,8,10-12,20H2;3*1H/t13-,14-,18+,19+;;;/m0.../s1

InChI Key

UNDYEFVAUOWZRJ-GEBXCJMTSA-N

Isomeric SMILES

C=C[C@H]1CN2CC[C@H]1C[C@@H]2[C@@H](C3=CC=NC4=CC=CC=C34)N.Cl.Cl.Cl

Canonical SMILES

C=CC1CN2CCC1CC2C(C3=CC=NC4=CC=CC=C34)N.Cl.Cl.Cl

Origin of Product

United States

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